molecular formula C21H20FN5O4S3 B2915928 N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 392297-92-6

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2915928
CAS RN: 392297-92-6
M. Wt: 521.6
InChI Key: QKOZPDHYLCBKLE-UHFFFAOYSA-N
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Description

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H20FN5O4S3 and its molecular weight is 521.6. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Mycobacterium Tuberculosis

A study by Jeankumar et al. (2013) focused on the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues, including compounds structurally related to N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, for their activity against Mycobacterium tuberculosis. These compounds demonstrated promising antituberculosis activity and minimal cytotoxicity, indicating their potential as novel therapeutics for tuberculosis treatment Jeankumar et al., 2013.

Antimicrobial and Antifungal Activities

Patel and Patel (2015) synthesized a series of heterocyclic compounds including benzamide derivatives, aiming to evaluate their antibacterial and antifungal activities. These studies highlight the compound's potential as a scaffold for developing new antimicrobial agents, although the direct involvement of this compound was not specified, the research contributes to the broader understanding of related chemical classes in antimicrobial applications Patel & Patel, 2015.

Role in Orexin-1 Receptor Mechanisms

Research by Piccoli et al. (2012) explored the role of Orexin-1 Receptor (OX1R) mechanisms in compulsive food consumption, utilizing compounds including those related to the structure of this compound. The study's findings suggest that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component Piccoli et al., 2012.

Synthesis and Biological Activity of Copper(II) Complexes

A study by Adhami et al. (2014) on the synthesis, crystal structure, and cytotoxic activity of novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives, including their copper(II) complexes, demonstrated significant cytotoxicity against various human cancer cell lines. This research provides insights into the design of metal complexes as potential chemotherapeutic agents Adhami et al., 2014.

properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O4S3/c22-15-5-7-16(8-6-15)23-18(28)13-32-21-26-25-20(33-21)24-19(29)14-3-9-17(10-4-14)34(30,31)27-11-1-2-12-27/h3-10H,1-2,11-13H2,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOZPDHYLCBKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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